

Unveiling ASN06917370: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: ASN06917370

Cat. No.: B605631

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the discovery and initial characterization of the novel compound **ASN06917370**. It details the quantitative data, experimental methodologies, and the signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data obtained during the initial characterization of **ASN06917370**, facilitating straightforward comparison of its biochemical, cellular, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of **ASN06917370**

Target/Assay	IC50 (nM)	Ki (nM)	Fold Selectivity
Primary Target Kinase	15.2	8.9	-
Off-Target Kinase A	>10,000	>10,000	>658
Off-Target Kinase B	875	540	58
Cellular Target Engagement	45.3	-	-

Table 2: In Vitro ADME and Physicochemical Properties

Parameter	Value
Aqueous Solubility (pH 7.4)	150 μ M
Caco-2 Permeability (Papp, 10 ⁻⁶ cm/s)	15.2
Human Liver Microsomal Stability (t _{1/2} , min)	65
Plasma Protein Binding (%)	98.2

Table 3: In Vivo Pharmacokinetic Parameters in Rodents

Species	Dose (mg/kg)	Route	C _{max} (ng/mL)	T _{1/2} (h)	Bioavailability (%)
Mouse	10	IV	2500	4.5	-
Mouse	30	PO	1200	5.1	65
Rat	5	IV	1800	6.2	-
Rat	20	PO	950	7.8	58

Experimental Protocols

Detailed methodologies for the key experiments conducted in the initial characterization of **ASN06917370** are provided below to ensure reproducibility.

Biochemical Kinase Assay

A radiometric kinase assay was employed to determine the IC₅₀ of **ASN06917370** against the primary target kinase. The assay was performed in a 96-well plate with a final volume of 50 μ L. Each well contained 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 μ M ATP (with 0.5 μ Ci [γ -³²P]ATP), 200 ng of recombinant kinase, and 1 μ g of a generic substrate peptide.

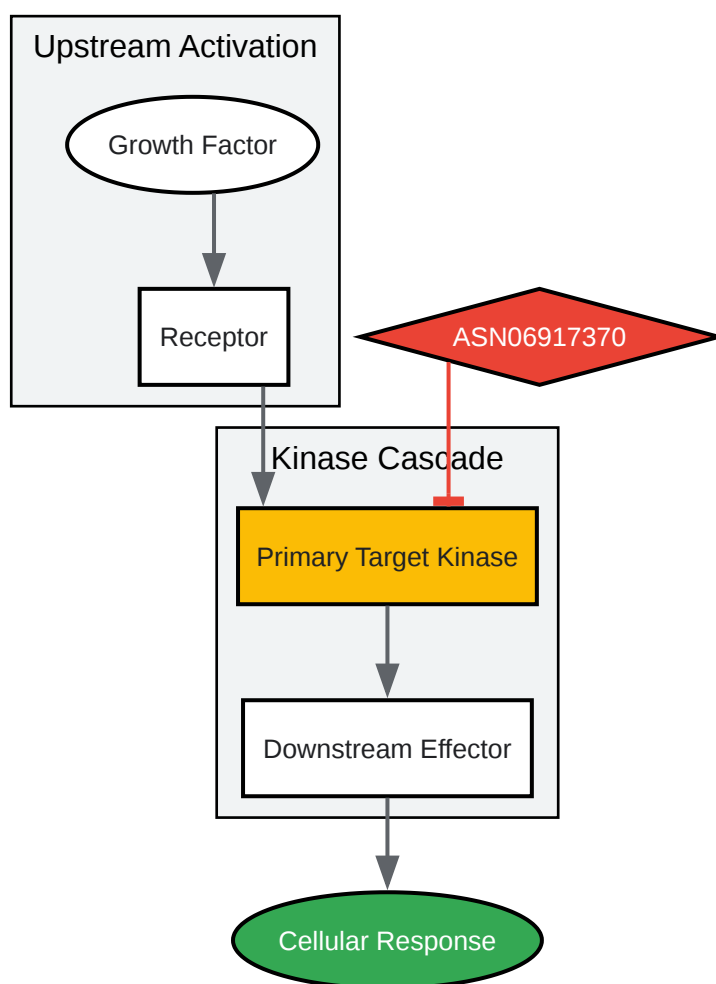
ASN06917370 was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 100 μ M. The reaction was initiated by the addition of ATP and incubated for 30 minutes at 30°C. The reaction was terminated by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a phosphocellulose filter plate, washed, and the radioactivity was quantified using a scintillation counter.

Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) was utilized to confirm target engagement in a cellular context. Cells were cultured to 80% confluency and treated with either vehicle (0.1% DMSO) or **ASN06917370** at various concentrations for 2 hours. After treatment, the cells were harvested, washed, and resuspended in PBS. The cell suspension was aliquoted and heated to a range of temperatures (40°C to 70°C) for 3 minutes. The cells were then lysed by freeze-thaw cycles, and the soluble fraction was separated by centrifugation. The amount of the primary target kinase remaining in the soluble fraction was quantified by Western blotting.

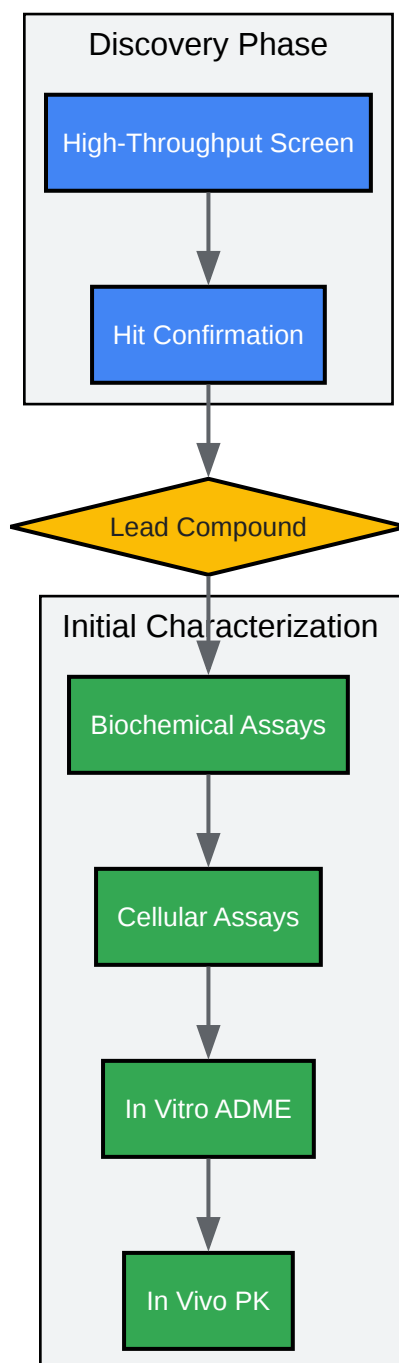
Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of **ASN06917370** and the experimental workflow for its characterization.



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Caption: Proposed mechanism of action for **ASN06917370**.



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